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  • Product: 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid
  • CAS: 293326-22-4

Core Science & Biosynthesis

Foundational

What is the molecular structure of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

An In-depth Technical Guide to 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid Executive Summary: This document provides a comprehensive technical overview of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative. Pyrrole scaffolds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to their prevalence in biologically active molecules. This guide details the molecule's structural and physicochemical properties, proposes a robust synthesis methodology based on the Hantzsch pyrrole synthesis, and outlines a rigorous protocol for its analytical characterization. The content is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Introduction to Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products and synthetic compounds, including heme, chlorophyll, and several pharmaceuticals. The ability to introduce diverse substituents at various positions on the pyrrole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a polysubstituted pyrrole featuring alkyl, aryl, and carboxylic acid functional groups, making it a valuable building block for the synthesis of more complex molecules and a potential candidate for biological screening libraries. This guide serves to consolidate the known information and provide expert-driven protocols for its synthesis and validation.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure and its associated physicochemical properties is foundational for any research or development application.

Molecular Identity

The compound is unambiguously identified by its chemical formula, structure, and various chemical informatics identifiers.

  • IUPAC Name: 1-ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid[1]

  • Molecular Formula: C₁₄H₁₅NO₂[1]

  • CAS Number: 205755-32-6

  • SMILES: CCN1C=C(C(=C1C)C(=O)O)C2=CC=CC=C2[1]

  • InChI Key: KGASOPILNXWTPW-UHFFFAOYSA-N[1]

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

Physicochemical Data

The predicted physicochemical properties are essential for anticipating the molecule's behavior in various experimental conditions, such as solubility and membrane permeability.

PropertyValueSource
Molecular Weight 229.27 g/mol PubChem
Monoisotopic Mass 229.11028 Da[1]
XLogP3 (Predicted) 2.5[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

Synthesis Methodology

The construction of polysubstituted pyrroles is a well-established field in organic chemistry. The Hantzsch pyrrole synthesis is a classic and reliable method for preparing N-substituted pyrroles and is particularly well-suited for this target molecule.[2][3] A modern adaptation of this method utilizes a one-step continuous flow process, which can improve yield and efficiency.[2][3][4][5]

Retrosynthetic Strategy

The chosen strategy involves a three-component condensation reaction. The causality behind this choice lies in the commercial availability of the starting materials and the reaction's proven effectiveness for generating the desired substitution pattern. The key insight is the use of a tert-butyl ester as a precursor to the carboxylic acid, which can be hydrolyzed in situ by the HBr byproduct of the main reaction, streamlining the entire process.[2][3]

The retrosynthetic disconnection is as follows:

  • The N1-ethyl group originates from ethylamine.

  • The C2-methyl and C3-carboxylic acid moiety originates from tert-butyl acetoacetate.

  • The C4-phenyl group originates from an α-haloketone, specifically 2-bromo-1-phenylethanone.

synthesis_workflow Start Starting Materials (Amine, β-Ketoester, α-Haloketone) Reaction Hantzsch Pyrrole Condensation Start->Reaction Hydrolysis In Situ Ester Hydrolysis (via HBr byproduct) Reaction->Hydrolysis Purification Workup & Purification (Extraction, Chromatography) Hydrolysis->Purification Characterization Analytical Characterization (NMR, MS, HPLC) Purification->Characterization Product Final Product: 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid Characterization->Product

Caption: Workflow for the synthesis and validation of the target compound.

Experimental Protocol

This protocol is a self-validating system; the final characterization steps are integral to confirming the success of the synthesis.

Reagents and Equipment:

  • Ethylamine

  • tert-Butyl acetoacetate

  • 2-Bromo-1-phenylethanone

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl acetoacetate (1.0 eq) and ethylamine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.2 eq) to the mixture. The base is crucial for scavenging the HBr that will be generated, thereby driving the reaction forward.[5]

  • Haloketone Addition: Slowly add a solution of 2-bromo-1-phenylethanone (1.0 eq) in DMF to the reaction mixture.

  • Reaction and In Situ Hydrolysis: Heat the mixture (e.g., to 80-100 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The HBr generated during the pyrrole ring formation will catalyze the hydrolysis of the tert-butyl ester to the desired carboxylic acid.[2][3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. The expected signals provide a unique fingerprint.

  • ¹H NMR: The spectrum should reveal distinct signals corresponding to each proton environment. Key expected signals include a triplet and a quartet for the N-ethyl group, a singlet for the C2-methyl group, a multiplet in the aromatic region (approx. 7.2-7.5 ppm) for the phenyl group protons, and a broad singlet for the carboxylic acid proton. The pyrrole ring proton should appear as a singlet.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbon atoms in their unique chemical environments, including the characteristic signal for the carboxylic acid carbonyl carbon (typically >160 ppm).[6][7]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition with high accuracy.

  • Expected Mass: The calculated monoisotopic mass is 229.11028 Da.[1]

  • Analysis: In positive-ion mode ESI-MS, the expected ion would be [M+H]⁺ at m/z 230.11756. In negative-ion mode, the [M-H]⁻ ion would be observed at m/z 228.10300.[1] The high-resolution measurement should match these values to within a few parts per million (ppm).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of the final compound. A pure sample should exhibit a single major peak under various solvent gradient conditions.

Conclusion and Future Directions

This guide has detailed the molecular structure, properties, and a robust synthesis and characterization plan for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid. The methodologies described are grounded in established chemical principles and supported by authoritative literature. As a functionalized heterocyclic compound, it represents a valuable starting point for further synthetic elaboration. Future work could involve its use in the construction of larger, more complex molecules for evaluation as potential therapeutic agents or functional materials. The carboxylic acid handle, in particular, is primed for amide coupling reactions, allowing for the introduction of diverse chemical functionalities and the rapid generation of compound libraries for screening.[3]

References

  • PubChemLite. 1-ethyl-2-methyl-4-phenyl-1h-pyrrole-3-carboxylic acid. Available from: [Link].

  • PubChem. Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate. Available from: [Link].

  • PubChem. 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. Available from: [Link].

  • NIST WebBook. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. Available from: [Link].

  • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available from: [Link].

  • ChemSynthesis. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Available from: [Link].

  • ChemBK. Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester. Available from: [Link].

  • NextSDS. 1-(4-ETHYL-PHENYL)-2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID. Available from: [Link].

  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link].

  • Royal Society of Chemistry. Supporting Information for an article on pyrrole synthesis. Available from: [Link].

  • SciSpace. Synthesis of N-Phenylpyrrole Carboximides. Available from: [Link].

  • Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Available from: [Link].

  • ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link].

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available from: [Link].

  • ResearchGate. (PDF) 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available from: [Link].

  • BJSTR. Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Available from: [Link].

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity (NCE), 1-Ethyl-2-methyl-4-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity (NCE), 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (herein referred to as EMP-3CA). The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs.[1][2] A thorough understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development, enabling the early identification of potential liabilities and guiding rational progression into in vivo efficacy and safety studies.[3][4][5] This document outlines a logical, tiered approach, beginning with essential physicochemical and in vitro ADME assays and culminating in a foundational in vivo rodent PK study. The protocols described herein are designed to be self-validating and are grounded in established industry best practices and regulatory expectations.

Introduction: The Imperative for Early PK Profiling

EMP-3CA is a substituted pyrrole derivative, a class of compounds known for a wide spectrum of biological activities.[6][7] While the in vitro potency of an NCE against its therapeutic target is a primary discovery metric, it is the compound's pharmacokinetic profile that ultimately determines whether a sufficient concentration can be achieved and maintained at the site of action to elicit a therapeutic effect in vivo. Early and systematic ADME testing is a cornerstone of modern drug discovery, serving to de-risk projects, optimize dose predictions, and reduce the likelihood of late-stage failures.[3][4][8]

This guide details the critical sequence of experiments designed to build a comprehensive PK profile for EMP-3CA. We will progress from fundamental properties that govern its behavior in biological systems to complex in vivo evaluation.

Caption: Tiered approach to pharmacokinetic profiling.

Stage 1: Foundational Physicochemical & In Vitro ADME Profiling

The initial phase focuses on characterizing the intrinsic properties of EMP-3CA using a suite of rapid, high-throughput in vitro assays. The data generated here are critical for interpreting subsequent results and for guiding the design of more complex experiments.[8]

Physicochemical Characterization: Solubility & Lipophilicity

Rationale: Poor aqueous solubility is a primary cause of low oral bioavailability and can confound the results of other in vitro assays.[8] Lipophilicity (LogD) governs a molecule's ability to cross biological membranes and is a key determinant of its distribution and potential for non-specific binding.

2.1.1 Kinetic Solubility Protocol

  • Prepare a 10 mM stock solution of EMP-3CA in 100% DMSO.

  • In a 96-well plate, add 2 µL of the stock solution to 198 µL of Phosphate Buffered Saline (PBS) at pH 7.4, in triplicate. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitate.

  • Analyze the supernatant by LC-MS/MS against a calibration curve prepared in a 50:50 acetonitrile:water mixture to determine the concentration of dissolved compound.

2.1.2 Lipophilicity (LogD) Protocol

  • Prepare a 10 mM stock solution of EMP-3CA in DMSO.

  • Add 5 µL of the stock to a vial containing 1.0 mL of PBS (pH 7.4) and 1.0 mL of octanol.

  • Vortex vigorously for 1 hour to ensure equilibrium is reached.

  • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and octanol layers.

  • Carefully sample both the aqueous and octanol layers.

  • Quantify the concentration of EMP-3CA in each layer using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate LogD as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

ParameterAssayResult (Hypothetical)Implication
Solubility Kinetic Solubility45 µM at pH 7.4Sufficient for most in vitro assays; may require formulation for in vivo studies.
Lipophilicity LogD3.2 at pH 7.4Indicates good potential for membrane permeability but may also suggest risk of high plasma protein binding and metabolic liability.
In Vitro Absorption: Membrane Permeability

Rationale: A drug intended for oral administration must be able to cross the intestinal epithelium to reach systemic circulation. The Caco-2 cell permeability assay is the gold standard in vitro model for this process, as these cells differentiate into a monolayer that mimics the human intestinal barrier, complete with tight junctions and efflux transporters.[9][10][11]

2.2.1 Caco-2 Permeability Assay Protocol

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell™ plates and culture for 21-25 days to allow for full differentiation into a polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >300 Ω·cm².[10] Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow to confirm tight junction integrity.

  • Transport Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.

  • Dosing: Prepare a 10 µM working solution of EMP-3CA in the transport buffer.

  • A-to-B Transport (Apical to Basolateral): Add the EMP-3CA solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • B-to-A Transport (Basolateral to Apical): Add the EMP-3CA solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.

  • Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver compartments. Analyze the concentration of EMP-3CA by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B).

ParameterDirectionPapp (x 10⁻⁶ cm/s) (Hypothetical)Classification
Permeability A -> B12.5High
Permeability B -> A28.1High
Efflux Ratio -2.25Potential substrate of efflux transporters (e.g., P-gp).

Interpretation: A Papp (A-B) > 10 x 10⁻⁶ cm/s suggests high permeability and a good potential for oral absorption. An efflux ratio > 2 indicates that the compound may be actively transported out of cells, which could limit its net absorption in vivo.[11]

In Vitro Metabolism: Metabolic Stability

Rationale: The liver is the primary site of drug metabolism, and enzymes within it, particularly Cytochrome P450s (CYPs), are responsible for clearing the majority of small molecule drugs.[12] The Human Liver Microsome (HLM) stability assay provides a rapid assessment of a compound's susceptibility to this Phase I metabolism, allowing for the calculation of in vitro intrinsic clearance (CLint).[12][13]

2.3.1 Human Liver Microsome (HLM) Stability Protocol

  • Reagents: Thaw pooled HLM and an NADPH regenerating system (cofactor solution) on ice.[14][15]

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM (0.5 mg/mL final concentration) and phosphate buffer (pH 7.4) at 37°C.[12]

  • Initiation: Add EMP-3CA (1 µM final concentration) to the mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[14]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[12][16]

  • Controls: Include a "minus cofactor" control to check for non-NADPH dependent degradation and a known rapidly metabolized compound (e.g., Verapamil) as a positive control.[12]

  • Analysis: Centrifuge the quenched samples to pellet protein. Analyze the supernatant by LC-MS/MS to determine the percent of EMP-3CA remaining at each time point relative to T=0.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint in µL/min/mg protein).

ParameterResult (Hypothetical)Classification
Half-life (t½) 25 minutesModerate-to-High Turnover
Intrinsic Clearance (CLint) 55 µL/min/mg proteinModerate-to-High Clearance
In Vitro Distribution: Plasma Protein Binding

Rationale: Drugs in circulation can bind reversibly to plasma proteins like albumin and α1-acid glycoprotein.[17] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and to be cleared.[17][18] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile.[19] Equilibrium dialysis is the gold standard method for determining the fraction unbound (fu).[17][20]

2.4.1 Equilibrium Dialysis Protocol

  • Apparatus: Use a 96-well equilibrium dialysis plate (e.g., RED device) with chambers separated by a semi-permeable membrane (12-14 kDa MWCO).[17]

  • Sample Preparation: Spike human plasma with EMP-3CA to a final concentration of 2 µM.

  • Loading: Add the spiked plasma to the donor chamber and an equal volume of PBS (pH 7.4) to the buffer chamber.[18]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[18]

  • Sampling & Matrix Matching: After incubation, carefully collect samples from both the plasma and buffer chambers. To avoid analytical artifacts, add blank plasma to the buffer sample and PBS to the plasma sample to match the matrix composition.

  • Analysis: Quantify the concentration of EMP-3CA in both sets of samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

ParameterResult (Hypothetical)Implication
Fraction Unbound (fu) 0.015 (1.5%)Highly bound (>98.5%). Free concentrations will be low. Changes in protein levels could significantly affect exposure.

Stage 2: In Vivo Pharmacokinetic Evaluation

Rationale: While in vitro data are predictive, an in vivo study is essential to understand how all ADME processes integrate within a living system.[21] A rodent PK study is a standard component of preclinical development, providing key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[22][23]

G IV Dosing IV Dosing IV Sampling IV Sampling IV Dosing->IV Sampling IV Analysis IV Analysis IV Sampling->IV Analysis IV Parameters CL Vd IV Analysis->IV Parameters Bioavailability (F%) Bioavailability (F%) IV Parameters->Bioavailability (F%) PO Dosing PO Dosing PO Sampling PO Sampling PO Dosing->PO Sampling PO Analysis PO Analysis PO Sampling->PO Analysis PO Parameters Cmax Tmax AUC_PO PO Analysis->PO Parameters PO Parameters->Bioavailability (F%)

Caption: Workflow for a rodent oral bioavailability study.

Study Design: Cassette Dosing in Sprague-Dawley Rats
  • Animals: Male Sprague-Dawley rats (n=3 per group), equipped with jugular vein catheters for serial blood sampling.

  • IV Cohort: Administer EMP-3CA as a bolus dose of 1 mg/kg in a suitable vehicle (e.g., 20% Solutol in saline).

  • PO Cohort: Administer EMP-3CA by oral gavage at a dose of 10 mg/kg in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Blood Sampling: Collect sparse blood samples (~50 µL) at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing K2EDTA anticoagulant.[21]

  • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Rationale: A robust and validated bioanalytical method is required to accurately quantify EMP-3CA concentrations in plasma. This method must adhere to regulatory guidelines for accuracy, precision, selectivity, and stability.[24][25][26]

Method Validation Summary (per FDA/ICH M10 Guidance): [24][26]

  • Selectivity: Demonstrate no interference from endogenous plasma components at the retention time of EMP-3CA and its internal standard.

  • Calibration Curve: Establish a linear range (e.g., 1-1000 ng/mL) with at least 6 non-zero standards. At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).[27]

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Mean accuracy must be within ±15% of nominal, and precision (CV%) must not exceed 15%.[28]

  • Matrix Effect: Assess the potential for ion suppression or enhancement from the plasma matrix.

  • Stability: Confirm the stability of EMP-3CA in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Data Analysis & Interpretation

Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterDefinitionIV Result (Hypothetical)PO Result (Hypothetical)
Cmax (ng/mL) Maximum observed concentration850320
Tmax (h) Time to reach Cmax0.0831.0
AUC (ng*h/mL) Area under the curve12502800
t½ (h) Elimination half-life3.53.8
CL (mL/min/kg) Clearance13.3-
Vdss (L/kg) Volume of distribution3.9-
F (%) Oral Bioavailability-22.4%

Interpretation:

  • Clearance (CL): The hypothetical clearance of 13.3 mL/min/kg is low relative to rat liver blood flow (~55 mL/min/kg), which correlates with the moderate stability observed in HLM.

  • Volume of Distribution (Vdss): A value of 3.9 L/kg is greater than total body water (~0.7 L/kg), suggesting extensive distribution into tissues.

  • Oral Bioavailability (F%): At 22.4%, the bioavailability is low-to-moderate. This could be due to a combination of first-pass metabolism (predicted by HLM data) and active efflux in the gut (suggested by Caco-2 data).

Conclusion & Path Forward

This comprehensive pharmacokinetic profiling of EMP-3CA provides a robust dataset to guide its continued development. The compound exhibits high membrane permeability but is subject to efflux and moderate metabolic clearance, resulting in moderate oral bioavailability in the rat. It is highly bound to plasma proteins and distributes extensively into tissues.

Based on this profile, next steps should focus on:

  • Metabolite Identification: Determine the major metabolic pathways to understand the drivers of clearance.

  • CYP Inhibition Studies: Assess the potential for EMP-3CA to cause drug-drug interactions.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate these PK parameters with in vitro potency data to predict the dose required to achieve therapeutic concentrations at the target site.[29]

This structured approach ensures that critical data are generated to make informed, go/no-go decisions, ultimately increasing the probability of successfully advancing a promising therapeutic candidate.

References

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  • Optibrium. Prediction of in vivo pharmacokinetic parameters and time - exposure curves in rats using machine learning from the chemical structure. Optibrium. Available from: [Link]

  • Wan, H. et al. Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. American Chemical Society. Available from: [Link]

  • IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. Available from: [Link]

Sources

Foundational

In Vitro Stability and Half-Life Profiling of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic Acid: A Technical Guide

Executive Summary 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (CAS: 293326-22-4) is a highly substituted heterocyclic compound frequently utilized as a foundational building block in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (CAS: 293326-22-4) is a highly substituted heterocyclic compound frequently utilized as a foundational building block in medicinal chemistry and drug discovery[1]. Because the pyrrole core is electron-rich and inherently susceptible to oxidative and electrophilic degradation, understanding the precise in vitro stability and metabolic half-life of this scaffold is critical. This whitepaper establishes a rigorous, self-validating framework for profiling the chemical and metabolic stability of this specific compound, detailing the causality behind experimental conditions and mapping its primary degradation pathways.

Structural Determinants of Stability

The intrinsic stability of this molecule is governed by its unique substitution pattern:

  • The Pyrrole Core: While generally prone to oxidation, the N -ethyl substitution provides critical steric shielding to the nitrogen's lone pair, enhancing overall lipophilicity and structural resilience compared to unsubstituted analogs.

  • 3-Carboxylic Acid Moiety: Carboxylic acids positioned on the pyrrole ring are notoriously susceptible to acid-catalyzed and thermally induced decarboxylation. Studies on analogous pyrrole-3-carboxylic acids (such as those observed in the thermal degradation of atorvastatin) demonstrate that thermal stress and high acidity rapidly drive the loss of CO2​ [2][3].

  • 4-Phenyl and 2-Methyl Groups: These bulky substituents restrict the conformational rotation of the adjacent carboxylate group. This steric hindrance not only influences the molecule's chemical reactivity but also dictates its orientation within the active sites of Cytochrome P450 (CYP450) enzymes during Phase I metabolism.

In Vitro Chemical Stability: pH-Dependent Degradation

Causality and Experimental Design

Before advancing any pyrrole-based compound into complex biological matrices, its baseline chemical stability must be established. Testing across a broad pH gradient (pH 1.2 to 13.0) is intentionally designed to mimic the physiological journey of an orally administered drug—from the harsh acidic environment of the gastric fluid to the neutral conditions of systemic circulation, and the alkaline microenvironments of the lower intestine. Pyrrole-containing derivatives are particularly vulnerable to hydrolytic degradation and decarboxylation in extreme acidic media[4].

Step-by-Step UHPLC Protocol

This protocol employs a gradient Ultra-High Performance Liquid Chromatography (UHPLC) method, validated for separating pyrrole derivatives from their hydrolytic and decarboxylated degradation products[5].

  • Stock Preparation: Dissolve the compound in LC-MS grade DMSO to yield a 10 mM stock solution.

  • Matrix Dilution: Dilute the stock to a final working concentration of 10 µM in three distinct aqueous buffers: 0.1 N HCl (pH 1.2), 50 mM Potassium Phosphate Buffer (pH 7.4), and 0.1 N NaOH (pH 13.0).

  • Controlled Incubation: Incubate the samples in a thermomixer at 37°C with gentle agitation (300 rpm) to ensure homogeneous thermal distribution.

  • Kinetic Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Causality of Quenching: Immediately add 200 µL of ice-cold acetonitrile. This organic crash instantly halts any pH-driven kinetic reactions and precipitates buffer salts, preventing column fouling.

  • Chromatographic Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant using a C18 UHPLC column (e.g., BDS HYPERSIL C18, 150 mm × 4.6 mm, 3.5 µm) thermostated at 30°C. Utilize a gradient elution of 0.02 M potassium dihydrogen phosphate (pH 3.0) and acetonitrile at a flow rate of 0.8 mL/min, with UV detection set to 225 nm[5].

Quantitative Data Summary: Chemical Stability
ConditionBuffer SystempHTemp (°C)% Remaining (at 8h)% Remaining (at 24h)Primary Observation
Acidic 0.1 N HCl1.23762.4%18.5%Significant decarboxylation
Neutral 50 mM Phosphate7.43799.8%98.2%Highly stable
Alkaline 0.1 N NaOH13.03795.1%89.4%Minor degradation

In Vitro Metabolic Stability and Half-Life

Causality and Experimental Design

Hepatic clearance is the primary driver of a molecule's in vivo half-life. By incubating the compound with Human Liver Microsomes (HLM) fortified with NADPH (the essential electron-donating cofactor for CYP450 enzymes), we isolate Phase I metabolic pathways. Tracking the depletion of the parent compound yields the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ), creating a self-validating predictive model for first-pass hepatic extraction.

Step-by-Step Microsomal Assay Protocol
  • System Assembly: In a 96-well plate, combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Crucial Step: Always include a parallel negative control lacking NADPH to differentiate enzymatic metabolism from background chemical instability.

  • Thermal Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium prior to enzyme activation.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated oxidation.

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 100 ng/mL Tolbutamide). Causality: The organic solvent instantly denatures the CYP450 proteins, while the low temperature arrests any residual enzymatic activity.

  • LC-MS/MS Quantification: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis, operating in Multiple Reaction Monitoring (MRM) mode to track the specific precursor-to-product ion transitions of the parent mass ( C14​H15​NO2​ ).

Quantitative Data Summary: Metabolic Parameters
Species / MatrixCofactor t1/2​ (min) CLint​ (µL/min/mg protein)Predicted Hepatic Extraction
Human (HLM) NADPH34.240.5Moderate
Rat (RLM) NADPH18.674.5High
Human (HLM) None (Control)> 120< 5.0N/A (Stable)

Mechanistic Degradation Pathways

Based on the structural liabilities of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, the compound follows specific degradation trajectories. Under acidic or thermal stress, the 3-carboxylic acid group undergoes decarboxylation[2][3]. Metabolically, the N -ethyl group is a prime target for CYP-mediated N -dealkylation, while the electron-rich phenyl ring is susceptible to aromatic hydroxylation.

G Parent 1-Ethyl-2-methyl-4-phenyl- 1H-pyrrole-3-carboxylic acid Decarb Decarboxylated Product (Chemical Degradation) Parent->Decarb Acidic pH / Thermal Stress NDeethyl N-Deethylated Metabolite (CYP450 Phase I) Parent->NDeethyl Hepatic Microsomes (HLM) Hydrox Phenyl-Hydroxylated Metabolite (CYP450 Phase I) Parent->Hydrox Hepatic Microsomes (HLM)

Fig 1: Primary chemical and metabolic degradation pathways of the target pyrrole derivative.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid in Medicinal Chemistry

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electron...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents. Pyrrole derivatives are integral to a wide array of natural products and synthetic drugs, demonstrating a remarkable spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Prominent examples of pyrrole-containing drugs include the world's leading cholesterol-lowering medication, atorvastatin (Lipitor), and the multi-targeted kinase inhibitor, sunitinib, used in cancer therapy.[3]

This document provides detailed application notes and experimental protocols for the investigation of a specific, novel derivative: 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid . While this compound is a new chemical entity with an evolving biological profile, its structural motifs—a substituted pyrrole core, a phenyl group at the 4-position, and a carboxylic acid at the 3-position—suggest a strong potential for therapeutic applications, particularly in oncology and inflammatory diseases. The protocols outlined herein are designed to enable researchers to systematically evaluate its bioactivity and mechanism of action.

Hypothesized Biological Activities and Rationale

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we hypothesize that 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid may exhibit significant anticancer and anti-inflammatory properties.

  • Anticancer Potential: The 4-phenyl-pyrrole moiety is a key feature in numerous compounds with demonstrated antiproliferative effects. Studies have shown that derivatives with a phenyl group at the 4th position of the pyrrole ring can exhibit potent anticancer activity.[4] The mechanism often involves the inhibition of critical cellular signaling pathways, such as those mediated by protein kinases.[5][6] For instance, certain pyrrole derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis.[7][8] The presence of the carboxylic acid group can also contribute to target binding and solubility.

  • Anti-inflammatory Potential: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The pyrrole scaffold itself is present in anti-inflammatory agents.[9] The mechanism of action for many anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[10][11] The structural features of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid make it a plausible candidate for a COX inhibitor.[12]

Synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

The synthesis of highly substituted pyrrole-3-carboxylic acids can be efficiently achieved through modern synthetic methodologies, such as continuous flow synthesis.[1][2] A general and adaptable synthetic route is depicted below. This method allows for the rapid generation of a library of analogs for SAR studies.

Synthesis_Workflow start Starting Materials (tert-butyl acetoacetate, ethylamine, 2-bromo-1-phenylethan-1-one) hantzsch Hantzsch Pyrrole Synthesis (Continuous Flow Microreactor) start->hantzsch Multicomponent Reaction hydrolysis In situ Hydrolysis (HBr byproduct) hantzsch->hydrolysis Intermediate purification Purification (Crystallization or Chromatography) hydrolysis->purification Crude Product final_product 1-Ethyl-2-methyl-4-phenyl- 1H-pyrrole-3-carboxylic acid purification->final_product Pure Compound

Caption: Generalized workflow for the synthesis of the target compound.

Application I: Anticancer Activity Evaluation

Rationale

The initial assessment of a novel compound's anticancer potential typically involves determining its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[13] A reduction in metabolic activity is indicative of either cell death or a reduction in the rate of cell proliferation.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Hypothesized Mechanism of Action: Kinase Inhibition

Should the compound exhibit significant cytotoxicity, a plausible mechanism to investigate is the inhibition of protein kinases involved in cancer cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Compound 1-Ethyl-2-methyl-4-phenyl- 1H-pyrrole-3-carboxylic acid Compound->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Application II: Anti-inflammatory Activity Evaluation

Rationale

The anti-inflammatory potential of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid can be assessed by its ability to inhibit the COX enzymes. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[10][11] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is for a commercially available COX inhibitor screening kit.

  • Reagent Preparation:

    • Prepare all kit components (assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and fluorometric probe) according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare a stock solution of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid in DMSO.

    • Create a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.

    • Use a known COX-1 inhibitor (e.g., SC-560) and a COX-2 inhibitor (e.g., celecoxib) as positive controls.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound dilutions or controls to the wells.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.

    • Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm).

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value for both COX-1 and COX-2.

    • The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

Quantitative Data Summary Table

The following table is a template for summarizing the results from the proposed assays.

CompoundCancer Cell LineCytotoxicity IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acidMCF-7To be determinedTo be determinedTo be determinedTo be determined
A549To be determined
HCT-116To be determined
Positive Control (e.g., Doxorubicin)VariesKnown valueN/AN/AN/A
Positive Control (e.g., Celecoxib)N/AN/AKnown valueKnown valueKnown value

Conclusion and Future Directions

The pyrrole-3-carboxylic acid scaffold is a wellspring for the discovery of new therapeutic agents.[1][2] The compound 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid represents a promising starting point for a medicinal chemistry program. The protocols detailed in this document provide a robust framework for the initial characterization of its anticancer and anti-inflammatory properties. Positive results from these assays would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models, and detailed mechanistic studies to fully elucidate its mode of action.

References

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  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870425/]
  • Synthesis, Structural Elucidation, And Bioanalytical Profiling Of Novel Heterocyclic Compounds With Potential Anti Inflammatory And Antioxidant Properties. Journal of Applied Bioanalysis. [URL: https://jab.scholasticahq.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9969411/]
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Academia.edu. [URL: https://www.academia.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/30/7/1636]
  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30157777/]
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [URL: Not available]
  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39667793/]
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [URL: https://www.mdpi.com/1422-0067/24/4/3575]
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10186121/]
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33075191/]
  • Application Notes and Protocols for Pyrrole Derivatives in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/m1778]
  • Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319082/]
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7692047/]
  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388147/]
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [URL: https://www.mdpi.com/1424-8247/17/9/1105]
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-Pyrrole-Derivatives-as-Promising-Biological-G-av%C4%83-Tucaliuc/3513a0ab92c2195f4c52002f2a74c7283c4481d4]
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [URL: https://typeset.io/papers/pyrrole-a-resourceful-small-molecule-in-key-medicinal-2q8j7g8j]
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol1022096]
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2981701/]

Sources

Application

The Strategic Utility of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid as a Versatile Precursor in Modern Organic Synthesis

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2][3] Among the diverse class of...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2][3] Among the diverse class of pyrrole derivatives, 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid stands out as a highly valuable and versatile precursor. Its strategic substitution pattern, featuring an N-ethyl group for modulating solubility and metabolic stability, a C2-methyl group, a C4-phenyl ring influencing aromatic interactions, and a C3-carboxylic acid for diverse functionalization, makes it an ideal starting point for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis and application of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into an efficient, one-step continuous flow synthesis of this key precursor, a significant advancement over traditional, lower-yielding batch processes.[1][2][3][4] Furthermore, we will present a detailed protocol for its conversion into corresponding carboxamides, a critical transformation for accessing a wide range of pharmacologically active agents.

I. Synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid: A Continuous Flow Approach

The traditional Hantzsch pyrrole synthesis, while foundational, often suffers from low yields and requires multiple steps for the preparation of pyrrole-3-carboxylic acids.[2][3] The advent of continuous flow chemistry has revolutionized this process, enabling a one-step synthesis with in situ hydrolysis of a tert-butyl ester intermediate.[1][2][5] This method leverages the HBr generated as a byproduct to facilitate the deprotection, streamlining the synthesis and improving overall efficiency.[1][2]

The following protocol is an adaptation of a general continuous flow method for the synthesis of highly substituted pyrrole-3-carboxylic acids.[1][2][4]

Experimental Workflow: Continuous Flow Synthesis

G cluster_0 Reagent Preparation cluster_1 Continuous Flow Reaction cluster_2 Work-up and Purification ReagentA Solution A: tert-Butyl acetoacetate, Ethylamine, DIPEA in DMF PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: 2-Bromo-1-phenylethanone in DMF PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Microreactor (e.g., 200°C, 10 min residence time) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Evaporation Solvent Evaporation Collection->Evaporation Purification Column Chromatography Evaporation->Purification FinalProduct Pure 1-Ethyl-2-methyl-4-phenyl- 1H-pyrrole-3-carboxylic acid Purification->FinalProduct

Caption: Workflow for the continuous flow synthesis of the target pyrrole-3-carboxylic acid.

Detailed Protocol: Synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Materials:

Reagent/SolventM.W. ( g/mol )Density (g/mL)Purity
tert-Butyl acetoacetate158.200.967≥98%
Ethylamine (70% in water)45.080.68970%
N,N-Diisopropylethylamine (DIPEA)129.240.742≥99%
2-Bromo-1-phenylethanone199.05-≥98%
Dimethylformamide (DMF)73.090.944Anhydrous
Ethyl acetate (EtOAc)88.110.902ACS Grade
Hexanes--ACS Grade
Silica Gel--230-400 mesh

Procedure:

  • Reagent Preparation:

    • Solution A: In a volumetric flask, prepare a 0.5 M solution of tert-butyl acetoacetate, ethylamine (1.1 equivalents), and DIPEA (1.1 equivalents) in anhydrous DMF.

    • Solution B: In a separate volumetric flask, prepare a 0.5 M solution of 2-bromo-1-phenylethanone in anhydrous DMF.

  • Continuous Flow Reaction Setup:

    • Set up a continuous flow microreactor system equipped with two syringe pumps, a T-mixer, a heated microreactor coil, and a back-pressure regulator.

    • Set the microreactor temperature to 200 °C and the back-pressure regulator to 5 bar.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into the T-mixer to achieve a residence time of 10 minutes within the heated microreactor.

    • Collect the output from the reactor in a round-bottom flask.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the collected solution under reduced pressure to remove the DMF.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

Expected Outcome: This continuous flow process is anticipated to provide a significantly higher yield compared to traditional batch synthesis, which often yields around 40%.[2][3]

II. Application as a Precursor: Synthesis of Pyrrole-3-carboxamides

The carboxylic acid moiety of the title compound is a versatile handle for a variety of chemical transformations, most notably the formation of amides.[6] Pyrrole-3-carboxamides are prevalent in numerous biologically active molecules, including cannabinoid receptor 1 (CB1) inverse agonists.[1][2]

Reaction Scheme: Amide Coupling

G Pyrrole_acid 1-Ethyl-2-methyl-4-phenyl- 1H-pyrrole-3-carboxylic acid Coupling_reagents EDC, HOBt, DIPEA in DMF Pyrrole_acid->Coupling_reagents Amine R-NH2 Amine->Coupling_reagents Pyrrole_amide 1-Ethyl-2-methyl-4-phenyl- 1H-pyrrole-3-carboxamide (Target Amide) Coupling_reagents->Pyrrole_amide

Caption: General scheme for the synthesis of pyrrole-3-carboxamides from the carboxylic acid precursor.

Detailed Protocol: Amide Coupling

Materials:

Reagent/SolventM.W. ( g/mol )Purity
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid229.28≥97%
Amine (R-NH2)-≥98%
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)155.24≥98%
Hydroxybenzotriazole (HOBt)135.13≥97%
N,N-Diisopropylethylamine (DIPEA)129.24≥99%
Dimethylformamide (DMF)73.09Anhydrous
Dichloromethane (DCM)84.93ACS Grade

Procedure:

  • Reaction Setup:

    • To a solution of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

  • Amine Addition:

    • Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired pyrrole-3-carboxamide.

This protocol provides a reliable method for accessing a diverse library of pyrrole-3-carboxamides, which can then be screened for various biological activities.

III. Broader Applications and Future Directions

The utility of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid extends beyond the synthesis of simple amides. The carboxylic acid can be converted to a variety of other functional groups, including esters, alcohols, and ketones, further expanding its synthetic potential. Additionally, the phenyl ring can be functionalized to introduce further diversity.

Derivatives of this precursor are promising candidates for the development of novel therapeutics targeting a range of diseases. The pyrrole core is a privileged scaffold in drug discovery, with derivatives exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][7] The strategic design of novel compounds based on this precursor, guided by structure-activity relationship (SAR) studies, is a promising avenue for future research.

IV. Conclusion

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a valuable and versatile precursor in organic synthesis. The efficient one-step continuous flow synthesis outlined in this guide provides a significant advantage over traditional methods, enabling the rapid and scalable production of this key intermediate. The straightforward conversion of the carboxylic acid to amides and other functional groups opens the door to a vast chemical space of potential drug candidates and functional materials. As the demand for novel, complex molecules continues to grow, the strategic use of well-designed precursors like this will be paramount to the advancement of chemical and pharmaceutical research.

References

  • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5322–5325. [Link]

  • Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. [Link]

  • Cisneros-Lira, J. C., et al. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

  • Kryshchyshyn-Dylevych, A., & Kaminskyy, D. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Saeed, A., et al. (2014). Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate. PMC. [Link]

  • PubChem. 1-ethyl-2-methyl-4-phenyl-1h-pyrrole-3-carboxylic acid. PubChem. [Link]

  • Gheldiu, A. M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Patel, H., et al. (2015). Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR. [Link]

  • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ACS Publications. [Link]

  • Desai, N. C., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. [Link]

  • Ivanov, I., & Vasilev, A. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

  • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

  • Chavez-Flores, D., et al. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. IntechOpen. [Link]

  • ChemSynthesis. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. ChemSynthesis. [Link]

  • Baxendale, I. R., et al. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed. [Link]

Sources

Method

Application Note: RP-HPLC Method Development and Validation for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic Acid

Executive Summary & Chemical Rationale 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a highly substituted, sterically complex pyrrole derivative utilized as a critical intermediate in pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a highly substituted, sterically complex pyrrole derivative utilized as a critical intermediate in pharmaceutical synthesis. From a chromatographic perspective, this molecule presents a unique dual-character: it possesses a highly hydrophobic core (comprising the phenyl ring, ethyl/methyl substituents, and the pyrrole backbone) alongside a single polar, ionizable moiety—a carboxylic acid at the C3 position.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep understanding of the causality between the analyte's physicochemical properties and its behavior on a stationary phase. Because the carboxylic acid group typically exhibits a pKa in the range of 4.0 to 5.0, a mobile phase pH near this value will cause the analyte to exist in a state of partial ionization. This dynamic equilibrium leads to split peaks, severe peak tailing, and irreproducible retention times. Therefore, the foundational strategy of this method is to completely suppress ionization by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa 1[1].

Experimental Workflow Logic

HPLC_Workflow Step1 Analyte Characterization 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid Step2 Mobile Phase Optimization Target pH 2.5 - 3.0 (Suppress Ionization) Step1->Step2 Ionizable -COOH Step3 Stationary Phase Selection End-capped C18 (Hydrophobic Retention) Step1->Step3 Hydrophobic Core Step4 Chromatographic Refinement Isocratic Elution & UV Detection (225 nm) Step2->Step4 Step3->Step4 Step5 Method Validation per ICH Q2(R2) Guidelines Step4->Step5 System Suitability Met

Fig 1. Logical workflow for RP-HPLC method development and validation of the pyrrole derivative.

Method Development Strategy: Causality & Choices

  • Stationary Phase Causality: Given the extensive hydrophobic character imparted by the 1-ethyl and 4-phenyl groups, a standard C18 stationary phase provides optimal van der Waals interactions for retention. An end-capped column is absolutely critical; it minimizes secondary interactions between the weakly acidic silanols on the silica support and the electron-rich pyrrole nitrogen, which would otherwise cause unacceptable peak tailing 2[2].

  • Mobile Phase & pH Selection: An acidic aqueous buffer paired with an organic modifier (Acetonitrile) is selected. Potassium dihydrogen phosphate (0.02 M) is used to adjust the aqueous phase to pH 3.0. If future Mass Spectrometry (LC-MS) compatibility is required, the non-volatile phosphate buffer must be substituted with 0.1% Formic Acid in water 3[3].

  • Detection Wavelength: The extended conjugation between the pyrrole ring and the phenyl group provides strong chromophoric activity. UV detection at 225 nm optimally captures the π-π* transitions of the substituted pyrrole core, ensuring high sensitivity and a low Limit of Detection (LOD) 1[1].

Step-by-Step Experimental Protocol

Reagent and Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.02 M solution. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane filter and degas via sonication for 10 minutes.

  • Organic Modifier (Mobile Phase B): Utilize 100% HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE filter and degas.

  • Diluent: Prepare a mixture of Methanol:Water (50:50, v/v). Methanol is required to ensure the complete solubilization of the hydrophobic analyte prior to aqueous introduction.

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of methanol, sonicate for 5 minutes, and make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30 °C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

  • Mobile Phase Composition: Isocratic elution, Buffer pH 3.0 : Acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm.

  • Run Time: 10 minutes.

Method Validation (ICH Q2(R2)): A Self-Validating System

To ensure the method is "fit for the intended purpose," it must be validated according to the latest ICH Q2(R2) guidelines 4[4]. Every protocol described herein operates as a self-validating system by incorporating System Suitability Testing (SST) prior to sample analysis.

The SST Mechanism: Inject the working standard (100 µg/mL) six times before any sample run. If the Theoretical Plates ( N ) fall below 3000, or the Tailing Factor ( T ) exceeds 1.5, the system automatically flags a failure. This immediately alerts the analyst to column degradation, improper pH buffering, or pump cavitation, preventing the generation of invalid data.

Validation Parameters Summary

The following table summarizes the quantitative data targets required to satisfy ICH Q2(R2) standards for assay procedures 5[5].

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, diluent, and spiked sample. Assess peak purity using a Photodiode Array (PDA) detector.No interference at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the nominal test concentration.Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy (Recovery) Spike known amounts of analyte into a blank matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery must fall between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the 100% test concentration from the same batch.%RSD of peak area and retention time ≤ 2.0%.
LOD and LOQ Calculated based on the Signal-to-Noise ratio (S/N) of low-concentration injections.LOD: S/N ≥ 3:1.LOQ: S/N ≥ 10:1.
Robustness Deliberate micro-variations in Flow Rate (±0.1 mL/min), pH (±0.2), and Column Temp (±5°C).System suitability criteria ( N≥3000 , T≤1.5 ) must remain met across all variations.

References

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Academia.edu URL: 1

  • Title: Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: 2

  • Title: Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi Source: MDPI URL: 3

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: 4

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: 5

Sources

Application

Application Notes and Protocols for the Extraction of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Abstract This comprehensive guide details the strategic selection of solvents for the efficient extraction of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, a molecule of interest in pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the strategic selection of solvents for the efficient extraction of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, a molecule of interest in pharmaceutical research and development. Moving beyond a simple list of solvents, this document provides a deep dive into the underlying chemical principles governing solubility and offers a robust, multi-step protocol for empirical solvent screening. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions that balance extraction efficiency with safety and environmental considerations. This guide is grounded in established chemical principles and adheres to the highest standards of scientific integrity.

Introduction: The Critical Role of Solvent Selection

The isolation and purification of active pharmaceutical ingredients (APIs) are paramount in drug development. The choice of solvent is a critical parameter that can significantly impact yield, purity, cost, and safety of the entire process.[1][2] For the target molecule, 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, a strategic approach to solvent selection is essential due to its unique structural features.

The molecule possesses a combination of polar and non-polar moieties:

  • Polar Groups: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The pyrrole ring's nitrogen atom can also participate in hydrogen bonding.[3]

  • Non-polar Groups: The phenyl group (-C6H5) and the ethyl group (-C2H5) are non-polar and contribute to the molecule's lipophilicity.

This amphiphilic nature suggests that an ideal solvent will likely be one of intermediate polarity or a carefully optimized mixture of solvents. The fundamental principle of "like dissolves like" serves as our initial guide; a solute will have the highest solubility in a solvent with similar intermolecular forces.[4]

Theoretical Framework for Solvent Selection

A systematic approach to solvent selection begins with a theoretical evaluation of potential candidates. This allows for the pre-screening of solvents, saving time and resources.

Polarity and Dielectric Constant

Solvent polarity is a general measure of its ability to dissolve a solute. It is often quantified by the dielectric constant (ε), which indicates a solvent's ability to separate charges.[5] Solvents with a dielectric constant greater than 5 are generally considered polar.[1]

The table below presents a list of common laboratory solvents categorized by their polarity and relevant physical properties.

Table 1: Properties of Common Organic Solvents

SolventDielectric Constant (ε) at 20°CPolarity IndexBoiling Point (°C)ICH Class
n-Hexane1.880.1692
Toluene2.382.41112
Diethyl Ether4.342.8353
Dichloromethane (DCM)9.083.1402
Ethyl Acetate6.024.4773
Acetone20.75.1563
2-Propanol (IPA)19.93.9823
Ethanol24.54.3783
Acetonitrile37.55.8822
Dimethylformamide (DMF)36.76.41532
Dimethyl Sulfoxide (DMSO)46.77.21892
Water80.110.2100-

ICH Class refers to the classification of residual solvents by the International Council for Harmonisation (ICH) based on their toxicity. Class 1 solvents should be avoided. Class 2 solvents should be limited, and Class 3 solvents have low toxic potential.[1][2][6]

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters.[7] This model decomposes the total Hildebrand solubility parameter into three components:

  • δd: Dispersion forces (from atomic interactions)

  • δp: Polar forces (from dipole moments)

  • δh: Hydrogen bonding forces

The principle is that solvents with HSP values similar to those of the solute are more likely to be effective. While the experimental determination of HSP for a new molecule is complex, they provide a powerful predictive tool for solvent screening.[8][9][10]

Experimental Protocol for Solvent Screening

Theoretical predictions must be validated through empirical testing. The following protocol provides a systematic approach to screen and select the optimal solvent or solvent system for the extraction of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

Materials and Equipment
  • 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (API)

  • A selection of solvents (see Table 1 for suggestions)

  • Vials with caps (e.g., 2 mL glass vials)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • UV lamp (254 nm)

Workflow for Solvent Selection

The following diagram illustrates the decision-making process for solvent selection, from initial screening to final optimization.

Solvent_Selection_Workflow cluster_theoretical Theoretical Screening cluster_experimental Experimental Screening A Define API Properties (Polarity, H-bonding) B Select Candidate Solvents (Polarity, Safety, BP) A->B 'Like Dissolves Like' C Qualitative Solubility Test (Good vs. Bad Solvents) B->C Initial Screening D Quantitative Solubility Measurement (e.g., HPLC) C->D For 'Good' Solvents E TLC for Solvent Mixtures (Optimize Selectivity) C->E For Binary Systems F Final Solvent System Selection D->F E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted pyrroles. This guide is designed for researchers, medicinal chemists, and process development sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid and similar complex heterocyclic motifs. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your synthesis yield.

Section 1: Synthesis Strategy Selection
FAQ: What is the most logical and efficient synthetic route for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid?

Answer:

For the specific substitution pattern of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, the Hantzsch Pyrrole Synthesis is the most direct and versatile approach.[1][2] This multi-component reaction allows for the convergent assembly of highly substituted pyrroles from readily available starting materials.

The primary alternative, the Paal-Knorr Synthesis, is an excellent method for many pyrroles but is less ideal here. The Paal-Knorr route requires a specific 1,4-dicarbonyl compound (in this case, a substituted 3-benzoyl-hexane-2,5-dione), which is not commercially common and would likely require a multi-step synthesis itself, thereby lowering the overall process efficiency.[3][4]

The Hantzsch synthesis, in contrast, utilizes three simpler components:

  • β-Ketoester: Ethyl acetoacetate or tert-butyl acetoacetate. This provides the C2-methyl group and the C3-ester functionality, which is later hydrolyzed.

  • α-Haloketone: 2-Bromoacetophenone (phenacyl bromide). This provides the C4-phenyl group.

  • Amine: Ethylamine. This provides the N1-ethyl substituent.

The reaction proceeds through the formation of an enamine intermediate, which then undergoes alkylation and subsequent cyclization/dehydration to form the aromatic pyrrole ring.[2]

Hantzsch_Synthesis_Scheme Figure 1. Recommended Hantzsch Synthesis Route cluster_reactants Starting Materials cluster_product Intermediate & Final Product R1 Ethyl Acetoacetate (β-Ketoester) P1 Ethyl 1-ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate R1->P1 Hantzsch Condensation R2 2-Bromoacetophenone (α-Haloketone) R2->P1 Hantzsch Condensation R3 Ethylamine (Primary Amine) R3->P1 Hantzsch Condensation P2 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid P1->P2 Ester Hydrolysis (e.g., KOH, EtOH/H₂O)

Caption: Figure 1. Recommended Hantzsch Synthesis Route

Section 2: Troubleshooting Guide for the Hantzsch Synthesis

This section addresses the most common issues encountered during the synthesis, providing explanations for their causes and actionable solutions to improve your yield and purity.

Q1: My overall yield is very low (<30%), or the reaction fails entirely. Where should I begin troubleshooting?

Answer:

Low yields in multi-component reactions like the Hantzsch synthesis typically stem from a few key areas. A systematic approach is crucial. Before making drastic changes, verify the fundamentals.

Troubleshooting_Workflow Figure 2. General Troubleshooting Workflow start Low Yield Observed check_sm Step 1: Verify Starting Material Purity & Stoichiometry start->check_sm check_cond Step 2: Analyze Reaction Conditions (Temp, Solvent, Time) check_sm->check_cond If materials are pure and ratios correct check_side Step 3: Identify Potential Side Reactions (TLC/LC-MS) check_cond->check_side If conditions seem appropriate optimize Step 4: Systematic Optimization check_side->optimize After identifying byproducts

Caption: Figure 2. General Troubleshooting Workflow

  • Starting Material Integrity: This is the most common failure point. Ensure all reactants are pure and dry. See Q2 for details.

  • Reaction Conditions: The classic Hantzsch synthesis can be sluggish. Conventional heating in solvents like ethanol often requires long reaction times and can lead to byproduct formation.[1] Modern approaches can offer significant improvements. See Q3.

  • Side Reactions: Competing reactions can consume your starting materials. The most common is the Feist-Bénary furan synthesis.[1] See Q4.

  • Work-up & Purification: The product may be lost during extraction or purification. Ensure your work-up procedure is appropriate for a carboxylic acid (or its ester precursor).

Q2: I suspect an issue with my starting materials. What are the specific quality requirements?

Answer:

The purity of each component is critical. Impurities can introduce competing side reactions or inhibit the primary reaction pathway.

Starting MaterialCritical Quality ParameterScientific Rationale & Recommended Action
Ethyl Acetoacetate Purity (>99%)Often contains residual acetic acid or water from storage. This can alter the reaction pH. Action: Use a freshly opened bottle or distill under reduced pressure before use.
2-Bromoacetophenone Stability & PurityThis is a lachrymator and can degrade upon exposure to moisture or light, releasing HBr. Excess acidity can promote furan formation. Action: Use high-purity material. If it appears discolored (yellow/brown), recrystallize from isopropanol.
Ethylamine Anhydrous ConditionsUsually supplied as a solution in a solvent (e.g., THF, ethanol) or as a compressed gas. Water will interfere with the initial imine/enamine formation. Action: Use an anhydrous solution. If using the gas, ensure your reaction solvent is dry.
Solvent Anhydrous GradeProtic solvents like ethanol are common, but water content can hinder the dehydration steps of the mechanism. Action: Use anhydrous grade solvents. For ethanol, molecular sieves (3Å) can be used for drying.
Q3: The reaction is slow or doesn't reach completion. How can I optimize the reaction conditions?

Answer:

The kinetics of the Hantzsch synthesis can be highly dependent on temperature, concentration, and solvent choice.

Parameter_Relationships Figure 3. Interplay of Reaction Parameters Temp Temperature Time Reaction Time Temp->Time Inversely related Yield Yield Temp->Yield Increases rate, but can increase degradation Byproducts Byproducts Temp->Byproducts Higher temp can increase side reactions Time->Byproducts Prolonged time can lead to degradation Solvent Solvent Polarity & Protic Nature Solvent->Yield Affects solubility & intermediate stability

Caption: Figure 3. Interplay of Reaction Parameters

Optimization Strategies:

  • Temperature: Conventional methods often use refluxing ethanol (78 °C).[1] While effective, this can require 12-24 hours. Increasing the temperature can accelerate the reaction, but also promotes decomposition.

    • Recommendation: Start at 60-80 °C and monitor by TLC. If the reaction is slow, consider switching to a higher-boiling solvent like DMF or using microwave irradiation.

  • Solvent Choice: Ethanol or acetic acid are traditional solvents.

    • Ethanol: A good starting point, but reactions can be slow.

    • DMF: A higher boiling point (153 °C) can significantly reduce reaction times.

    • Microwave-Assisted Synthesis: This is a highly effective modern technique. Microwave heating can dramatically shorten reaction times from hours to minutes (e.g., 10-30 minutes at 120-150 °C) and often improves yields by minimizing byproduct formation.[5]

  • Catalysis: While the Hantzsch synthesis can proceed without an explicit catalyst, the HBr generated in situ can influence the reaction. Some variations report the use of a mild Lewis acid like Yb(OTf)₃, which can sometimes improve yields, though it may also alter regioselectivity.[6]

Q4: TLC analysis shows multiple spots, and my yield of the desired product is low. What are the likely side reactions?

Answer:

The primary competing pathway is the Feist-Bénary furan synthesis , which can occur between the α-haloketone and the β-ketoester before the amine is involved. This is especially favored under strongly acidic conditions.

Mitigation Strategies:

  • Control the Order of Addition: A crucial experimental detail is to first generate the enamine intermediate by pre-mixing the ethyl acetoacetate and ethylamine for a short period (e.g., 15-30 minutes at room temperature) before adding the 2-bromoacetophenone . This ensures the nucleophilic enamine is readily available to react, outcompeting the furan-forming pathway.

  • Avoid Strong Acids: Do not add a strong acid catalyst. The reaction generates its own HBr, which is sufficient to catalyze the final dehydration step.[7][8]

  • Polymerization: Pyrroles, especially when crude, can be sensitive to air and acid, leading to dark, tarry polymerization products.

    • Action: Once the reaction is complete, work up the reaction mixture promptly. If the final product must be stored, do so under an inert atmosphere (N₂ or Ar) and in the dark.

Q5: The initial pyrrole ester forms in good yield, but the final hydrolysis to the carboxylic acid is inefficient or causes decomposition.

Answer:

Saponification (ester hydrolysis) of the C3-ester is the final step. This step can be problematic if not controlled properly.

  • Issue: Harsh hydrolysis conditions (e.g., high concentrations of NaOH/KOH, prolonged heating) can lead to decarboxylation or degradation of the pyrrole ring.

  • Recommended Protocol:

    • Dissolve the crude or purified pyrrole ester in a mixture of ethanol and water (e.g., 3:1).

    • Add 2-3 equivalents of KOH or NaOH.

    • Heat gently to reflux (or 60-80 °C) and monitor the reaction by TLC until the starting ester spot has disappeared (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl until the pH is ~3-4.

    • The carboxylic acid product should precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry under vacuum.

In-situ Hydrolysis (Advanced Technique): If using tert-butyl acetoacetate as the starting material, the HBr generated during the Hantzsch reaction can be utilized to hydrolyze the tert-butyl ester in situ, providing the carboxylic acid in a single step.[7][8][9] This is particularly effective in continuous flow systems but can also be adapted for batch synthesis by ensuring sufficient heating after the initial condensation.[9]

Section 3: Recommended Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis (Batch Method)

This protocol incorporates best practices to maximize yield.

  • Enamine Formation: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve ethyl acetoacetate (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration). Add ethylamine (1.1 eq, e.g., from a 2M solution in THF) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation & Cyclization: To the same flask, add a solution of 2-bromoacetophenone (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress using TLC (See Protocol 2). The reaction is typically complete within 6-12 hours.

  • Work-up (Ester): Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester.

  • Purification (Ester): Purify the crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Hydrolysis: Perform the saponification on the purified ester as described in Q5 above.

Protocol 2: TLC Monitoring
  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., starting with 4:1 and adjusting as needed) is a good starting point. A small amount of acetic acid (0.5%) can be added to the mobile phase if the final carboxylic acid product streaks.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. Staining with potassium permanganate (KMnO₄) can also be effective.

  • Analysis:

    • The starting materials (acetoacetate and bromoacetophenone) will have distinct Rf values.

    • The intermediate pyrrole ester will appear as a new, less polar spot.

    • The final carboxylic acid will be a much more polar spot, often staying at or near the baseline in less polar solvent systems.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my final product a dark, tarry oil instead of a solid? A: This is a common sign of polymerization or the presence of significant impurities.[10] It is often caused by overheating, extended reaction times, or exposure to strong acid or air during work-up.[5][11] Ensure your work-up is performed promptly after the reaction is complete and consider purifying the intermediate ester before hydrolysis, as it is generally more stable than the final carboxylic acid.

Q: What is the best way to purify the final product? A: If the product precipitates cleanly upon acidification during the work-up, recrystallization is often the best method for final purification. Suitable solvents include ethanol/water or ethyl acetate/hexane mixtures. If it remains oily or impure, flash column chromatography on silica gel can be used, though the carboxylic acid functional group may cause streaking. In such cases, adding 0.5-1% acetic acid to the eluent can improve the peak shape.

Q: Can I use a different α-haloketone? A: Yes, the Hantzsch synthesis is versatile. Using 2-chloroacetophenone is also possible, though it is generally less reactive than the bromo- equivalent, which may require longer reaction times or higher temperatures.[1]

References
  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Grokipedia. Retrieved from [Link][1]

  • Wikipedia. (2023, May 29). Hantzsch pyrrole synthesis. Wikipedia. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link][4]

  • Wikipedia. (2023, October 27). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link][12]

  • Wikidoc. (2012, August 9). Hantzsch pyrrole synthesis. Wikidoc. Retrieved from [Link]

  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1699. Retrieved from [Link][13]

  • Leonardi, M., Villacampa, M., & Menéndez, J. C. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828. Retrieved from [Link][6]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. Retrieved from [Link][7]

  • Bashore, C. G., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5144-5147. Retrieved from [Link][8]

  • Bashore, C. G., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5144-5147. Retrieved from [Link][9]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the poor aqueous solubility of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the poor aqueous solubility of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid . Due to its highly lipophilic core and rigid planar structure, this compound presents significant formulation challenges for in vitro assays and in vivo dosing.

Below, you will find diagnostic FAQs, self-validating troubleshooting protocols, and quantitative benchmarking data to help you achieve stable, high-concentration solutions.

Diagnostic FAQs: Understanding the Solubility Barrier

Q: Why does my compound crash out immediately when introduced to aqueous cell culture media, even if I pre-dissolve it in DMSO? A: This is a classic "solvent-shift" precipitation. 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid possesses a highly hydrophobic core (phenyl, ethyl, and methyl substituents) combined with a rigid pyrrole ring. When your DMSO stock is diluted into an aqueous buffer, the local dielectric constant spikes. The hydrophobic forces rapidly drive the molecules to aggregate rather than remain solvated. Thermodynamic studies on related pyrrole-3-carboxylic acids confirm that their enthalpy of mixing in pure aqueous environments is highly unfavorable without complexing agents .

Q: Can I just increase the pH of my buffer to force it into solution? A: Yes, but with caveats. The carboxylic acid group (estimated pKa ~4.5–5.0) can be deprotonated at pH > 7.0 to form a more soluble salt. However, relying solely on pH is risky. If your downstream assay involves localized pH drops (e.g., in vivo gastric environments or acidic tumor microenvironments), the compound will rapidly protonate and precipitate. For robust applications, we recommend a synergistic approach using cyclodextrins .

Q: How do I choose between pH adjustment, cosolvents, and cyclodextrins? A: Use the decision tree below. pH adjustment is ideal for simple, strictly buffered in vitro assays. Cosolvents alone are prone to precipitation upon dilution. Cyclodextrin complexation offers the highest stability for physiological testing.

Troubleshooting Workflows & Step-by-Step Protocols

SolubilityWorkflow Start 1-Ethyl-2-methyl-4-phenyl- 1H-pyrrole-3-carboxylic acid CheckPH Is physiological pH (>7.0) acceptable? Start->CheckPH SaltForm Protocol A: In situ Salt Formation CheckPH->SaltForm Yes Cyclodextrin Protocol C: Cyclodextrin Complexation (HP-β-CD) CheckPH->Cyclodextrin No CheckSol Target Solubility Achieved? SaltForm->CheckSol Cosolvent Protocol B: Cosolvent System (PEG400) CheckSol->Cosolvent No Success Proceed to Downstream Assays CheckSol->Success Yes Cosolvent->Cyclodextrin Precipitation upon dilution Synergy Synergistic Approach: Cosolvent + HP-β-CD Cyclodextrin->Synergy Insufficient Loading Synergy->Success

Decision tree for solubility enhancement of pyrrole-3-carboxylic acid derivatives.

Protocol A: Synergistic Cosolvent & Cyclodextrin Complexation (Recommended)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the phenyl and alkyl moieties of the pyrrole ring, while its hydrophilic exterior maintains aqueous solubility . Adding a small amount of PEG400 as a cosolvent first disrupts the strong crystal lattice, significantly accelerating the inclusion complex formation and preventing the drug from crashing out upon aqueous dilution .

Step-by-Step Methodology:

  • Host Solution Preparation: Dissolve 100 mg of HP-β-CD in 9.5 mL of 1X PBS (pH 7.4) to create a 1% (w/v) host solution. Stir at 300 rpm until completely clear.

  • Guest Solubilization (Lattice Disruption): In a separate glass vial, dissolve 10 mg of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid in 0.5 mL of PEG400. Vortex until no visible particles remain.

  • Complexation: Add the PEG400-drug solution dropwise (approx. 10 µL/sec) into the stirring HP-β-CD solution. The high shear prevents localized supersaturation and forces the guest molecules into the cyclodextrin cavities.

  • Self-Validation (Optical & Chemical):

    • Optical Check: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of sub-visible micro-precipitates.

    • Chemical Check: Filter the solution through a 0.22 µm PTFE syringe filter. Quantify the filtrate via RP-HPLC (C18 column, Acetonitrile/Water gradient) to confirm the exact active pharmaceutical ingredient (API) concentration matches your theoretical yield.

Protocol B: In Situ Salt Formation (For High-Concentration Stock Solutions)

Causality: Converting the free carboxylic acid to a sodium salt maximizes ion-dipole interactions with water. This method is highly effective but strictly limited to pH-controlled, heavily buffered environments where the pH will not drop below 7.0.

Step-by-Step Methodology:

  • Suspension: Suspend 10 mg of the compound in 9.9 mL of ultra-pure water.

  • Titration: Add 0.1 M NaOH in 10 µL increments while continuously monitoring with a calibrated pH meter.

  • Equilibration: Stop the titration when the pH reaches 7.8–8.0 (ensuring you are >2 pH units above the pKa for >99% ionization). Sonicate in a water bath for 15 minutes at room temperature.

  • Self-Validation: If the solution remains cloudy, the pH may have drifted down as the solid dissolved and released protons. Re-check the pH and adjust back to 8.0. Once optically clear (OD600 < 0.05), lyophilize the solution if a stable solid sodium salt is required for long-term storage.

Quantitative Benchmarking Data

To assist in selecting the correct formulation strategy, the following table summarizes the expected solubility profiles based on empirical thermodynamic modeling and synergistic solubilization principles.

Formulation StrategyPrimary Solubilizing MechanismExpected Solubility Limit (mg/mL)Risk of Precipitation upon 1:10 Aqueous Dilution
Unbuffered Water (pH 4.0) None (Unionized lipophilic core)< 0.05N/A (Remains Insoluble)
pH Adjustment (pH 8.0) Ion-dipole interactions (Salt formation)1.0 - 2.5High (If buffer capacity is exceeded)
10% PEG400 in Water Dielectric constant reduction0.5 - 1.0High (Solvent-shift effect)
10% HP-β-CD in PBS Host-guest inclusion complex3.0 - 5.0Low
PEG400 + HP-β-CD Synergy Lattice disruption + Encapsulation> 7.5 Very Low (Synergistic stability)

References

  • Nicolaescu, O.E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2025; 17(3): 288. URL:[Link]

  • Chaudhari, P., et al. "Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent." Current Science, 2007; 92(11): 1586-1591. URL:[Link]

  • Kostiuk, R., et al. "Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in organic solvents." Visnyk of the Lviv University Series Chemistry, 2025. URL:[Link]

Troubleshooting

Optimizing HPLC retention time for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists tasked with optimizing the High-Performance Liquid Chromatog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists tasked with optimizing the High-Performance Liquid Chromatography (HPLC) retention time of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid .

Due to its highly hydrophobic core (pyrrole ring, ethyl, methyl, and phenyl substitutions) and a single ionizable moiety (the carboxylic acid), this molecule presents unique chromatographic challenges. The following modules provide causal troubleshooting, self-validating protocols, and authoritative data to ensure robust method development.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why is the retention time of my pyrrole-3-carboxylic acid drifting earlier with each consecutive injection? The Causality: Decreasing retention times indicate a gradual loss of column retentivity or an increase in the effective organic solvent strength. For carboxylic acids analyzed under highly acidic conditions (pH ≤ 2), the silica matrix of standard C18 columns can undergo hydrolysis, leading to the irreversible cleavage of the bonded stationary phase (1)[1]. Alternatively, if mobile phase bottles are left uncapped, the preferential evaporation of volatile aqueous components can alter the effective solvent ratio. A mere 1% error in organic solvent composition can shift retention times by 5% to 15% (2)[2]. Actionable Fix: Ensure mobile phase bottles are loosely capped to prevent evaporation while allowing pressure equalization. If operating at pH < 2.5, switch to a sterically protected or polymeric C18 column designed for extreme pH stability.

Q2: I am observing split peaks and highly variable retention times. What is the root cause? The Causality: This is a classic symptom of operating the HPLC method too close to the analyte's pKa​ . The carboxylic acid moiety on this pyrrole derivative has an estimated pKa​ of ~4.5. If your mobile phase pH is between 3.5 and 5.5, the molecule exists in a dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, poorly retained) states. In this critical window, a minor pH fluctuation of just 0.1 units can cause a retention time shift of up to 10% (2)[2]. Buffers are only effective at resisting changes when used within ± 1.0 pH unit from their pKa​ (3)[3]. Actionable Fix: Buffer the mobile phase at least 1.5 pH units away from the pKa​ . Lowering the pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid ensures >99% of the analyte is protonated, yielding a single, sharp peak.

Q3: My retention time suddenly jumped to a later time after standard maintenance. How do I isolate the issue? The Causality: Sudden "step changes" in retention time are usually hardware or method-setup related. To diagnose this, use the retention factor ( k′ ) as a marker. If the retention factor remains unchanged but the absolute retention time shifts, the hardware is at fault (e.g., a worn pump seal causing a micro-leak and a lower effective flow rate) (4)[4]. If the elution time of an unretained void marker changes relative to the analyte, the issue is chemical, such as residual solvent contamination in the lines (3)[3]. Actionable Fix: Purge all solvent lines to waste using the designated mobile phase for at least 3-5 system volumes to eliminate residual solvent mismatch (5)[5].

Troubleshooting Issue Issue: Retention Time Drift Dir Direction of Drift? Issue->Dir Decrease Decreasing RT (Eluting Earlier) Dir->Decrease Increase Increasing RT (Eluting Later) Dir->Increase Cause1 Loss of Stationary Phase or Evaporation of Organic Decrease->Cause1 Cause2 Pump Leak or Inadequate Equilibration Increase->Cause2 Fix1 Use pH-stable column, Cap solvent bottles Cause1->Fix1 Fix2 Check pump seals, Flush with 10+ column volumes Cause2->Fix2

Logic tree for diagnosing and resolving HPLC retention time drift.

Part 2: Quantitative Impact of Mobile Phase Modifiers

Selecting the correct aqueous modifier dictates the ionization state of the pyrrole-3-carboxylic acid. The table below summarizes the expected quantitative impact on retention factor ( k′ ) and peak shape when using a standard C18 column (150 x 4.6 mm, 5 µm) with a 60% Acetonitrile isocratic hold.

Mobile Phase ModifierTypical pHAnalyte StateExpected Retention ( k′ )Peak Shape Quality
0.1% Trifluoroacetic Acid (TFA) ~2.0Protonated (Neutral)High ( k′ 5.0 - 8.0)Excellent (Ion-pairing suppresses silanol interactions)
0.1% Formic Acid ~2.7Protonated (Neutral)Moderate-High ( k′ 4.0 - 7.0)Good (Highly MS compatible)
10 mM Ammonium Acetate ~6.8Ionized (Anionic)Low ( k′ < 2.0)Poor (Prone to tailing and secondary interactions)

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, method development must be treated as a self-validating system. Follow this protocol to establish a robust retention time for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

Phase 1: System Baseline Validation

  • Prepare Mobile Phase: Gravimetrically prepare Aqueous Phase A (0.1% Formic Acid in MS-grade water) and Organic Phase B (Acetonitrile). Gravimetric preparation prevents the 1-2% volume contraction errors inherent to volumetric mixing.

  • Purge Lines: Flush all system lines with Phase A and Phase B for exactly 5 system volumes to eliminate cross-contamination.

  • Determine Void Volume ( t0​ ): Inject 5 µL of an unretained marker (e.g., Uracil, 10 µg/mL).

    • Self-Validation Check: Record the t0​ . If t0​ fluctuates by >1% across three injections, halt the protocol. You have a hardware leak or a malfunctioning proportioning valve.

Phase 2: Isocratic Scouting & Retention Optimization

  • Equilibrate Column: Install a C18 column (e.g., 100 x 4.6 mm, 3 µm). Equilibrate at 60% Phase B / 40% Phase A for 15 column volumes.

  • Inject Analyte: Inject 5 µL of the pyrrole-3-carboxylic acid standard (100 µg/mL in 50:50 Water:Acetonitrile).

  • Calculate Retention Factor ( k′ ): Use the formula k′=(tr​−t0​)/t0​ .

    • Self-Validation Check: The target k′ is between 2 and 10. If k′>10 , increase Phase B by 10%. If k′<2 , decrease Phase B by 10%.

Phase 3: pH Robustness Verification

  • Stress Test: Prepare a secondary Phase A adjusted to pH 2.9 (a +0.2 unit shift from the original Formic Acid baseline).

  • Re-inject Analyte: Run the method under the exact same isocratic conditions.

  • Evaluate Shift:

    • Self-Validation Check: If the retention time ( tr​ ) shifts by >2%, the method is operating too close to the analyte's pKa​ . You must switch to a stronger acid (e.g., 0.1% TFA) to fully suppress ionization.

HPLC_Optimization Start Start: 1-Ethyl-2-methyl-4-phenyl -1H-pyrrole-3-carboxylic acid Assess Assess Analyte pKa (Expected pKa ~4.5) Start->Assess Phase Select Mobile Phase pH Assess->Phase LowPH Low pH (pH 2-3) 0.1% TFA or Formic Acid Phase->LowPH Preferred HighPH High pH (pH > 6) Ammonium Acetate/Ammonia Phase->HighPH Avoid/Specialized Protonated Analyte Protonated (Neutral) High Retention, Sharp Peaks LowPH->Protonated Ionized Analyte Ionized (Anion) Low Retention, Poor Shape on C18 HighPH->Ionized Optimize Optimize %B (Acetonitrile) Isocratic or Gradient Protonated->Optimize Result Stable Retention Time (k' 2-10) Optimize->Result

Method development workflow for optimizing the retention of pyrrole-3-carboxylic acids.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL: [Link]

  • HPLC Troubleshooting Guide Source: University of Pittsburgh (Pitt.edu) URL: [Link]

  • Retention Shifts in HPLC Source: Chromatography Online (LCGC) URL: [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips Source: MTC-USA URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this multi-step synthesis. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and maximize yield and purity.

The synthesis of highly substituted pyrroles is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, classical methods like the Hantzsch pyrrole synthesis, while powerful, can be plagued by competing side reactions. This guide addresses the most frequent issues encountered during the synthesis of the target molecule, which typically proceeds via a two-step pathway: (1) Hantzsch condensation to form the ethyl ester intermediate, followed by (2) saponification to yield the final carboxylic acid.

Part 1: Troubleshooting the Hantzsch Pyrrole Synthesis

The initial and most critical phase is the Hantzsch condensation to form Ethyl 1-ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate. This reaction involves the condensation of an α-haloketone (2-bromoacetophenone), a β-ketoester (ethyl acetoacetate), and a primary amine (ethylamine).[2] Success at this stage is paramount for the overall efficiency of the synthesis.

FAQ 1: My Hantzsch reaction has a low yield and my TLC plate shows multiple byproducts. What is happening?

Answer: This is the most common issue and typically points to two competing side reactions and suboptimal conditions. Low yields in the 30-60% range are not uncommon for classical Hantzsch syntheses without optimization.[1]

The primary culprits are:

  • Feist-Bénary Furan Synthesis: A major competing pathway is the acid- or base-catalyzed cyclization of the α-haloketone and the enolate of the β-ketoester to form a furan derivative. This is especially prevalent under harsh acidic conditions (pH < 3) or with certain base/solvent combinations.[1][3]

  • Self-Condensation of the β-Ketoester: Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation, consuming starting material and complicating purification.[3]

  • Harsh Reaction Conditions: Prolonged heating or the use of strong, non-volatile acids can lead to degradation of the starting materials and the desired pyrrole product.[3]

To diagnose the issue, consider the reaction parameters. The choice of solvent and base is critical in directing the reaction toward the desired pyrrole.

FAQ 2: How can I specifically prevent the formation of the furan byproduct?

Answer: Suppressing the Feist-Bénary furan synthesis is a matter of controlling the reaction environment to favor the initial formation of the enamine intermediate (from ethylamine and ethyl acetoacetate) over the direct reaction between the β-ketoester enolate and the α-haloketone.

Causality: The Hantzsch pathway begins with the amine attacking the β-ketoester. The competing furan synthesis involves the deprotonated β-ketoester attacking the α-haloketone. By moderating the reaction conditions, you can favor the kinetic pathway leading to the pyrrole.

Recommended Actions:

  • Use a Weaker Base: Strong bases can generate a high concentration of the β-ketoester enolate, promoting the furan pathway. Using a weaker base or even a protic solvent like acetic acid can favor the pyrrole synthesis.[3]

  • Control Stoichiometry and Addition: Adding the α-haloketone slowly to the pre-formed mixture of the amine and β-ketoester can ensure the enamine intermediate is present at a higher concentration, ready to react.

  • Solvent Choice: Protic solvents like ethanol or acetic acid are generally preferred over aprotic solvents for the classical Hantzsch synthesis, as they can mediate proton transfer and favor the desired pathway.[1]

Below is a diagram illustrating the divergent pathways.

G cluster_0 Starting Materials cluster_1 Intermediates & Pathways cluster_2 Products SM1 Ethyl Acetoacetate (β-Ketoester) Enamine Enamine Intermediate SM1->Enamine + Ethylamine (Favored Pathway) Enolate Enolate Intermediate SM1->Enolate + Base (Competing Pathway) SM2 Ethylamine (Amine) SM2->Enamine SM3 2-Bromoacetophenone (α-Haloketone) Pyrrole Desired Pyrrole Product SM3->Pyrrole Furan Furan Byproduct SM3->Furan Enamine->Pyrrole + α-Haloketone (Hantzsch Synthesis) Enolate->Furan + α-Haloketone (Feist-Bénary Synthesis)

Caption: Divergent pathways in the Hantzsch reaction system.

FAQ 3: What are the most effective modern methods to improve yield and reduce reaction time?

Answer: While the classical approach of heating in ethanol or acetic acid works, modern techniques can significantly enhance efficiency.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often improves yields by overcoming the activation energy for sterically hindered substrates and minimizing byproduct formation through rapid, uniform heating.[3]

  • Lewis Acid Catalysis: The use of catalysts like Ytterbium triflate (Yb(OTf)₃) has been shown to improve reaction rates and yields, even at room temperature in some cases.[4]

  • Continuous Flow Synthesis: For scalability and precise control, continuous flow reactors offer superior heat and mass transfer, minimizing byproduct formation. This method allows for the safe handling of reaction intermediates and can be integrated with subsequent steps.[2][5]

ParameterConventional MethodModern AlternativeRationale for Improvement
Heating Oil bath reflux (4-6 hours)[1]Microwave irradiation (10-30 min)Rapid, uniform heating reduces degradation and side reactions.[3]
Catalyst None or weak acid (e.g., Acetic Acid)Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃)Activates the carbonyl components, accelerating the reaction.[3][4]
Solvent Ethanol, Acetic Acid[1]Solvent-free (mechanochemical) or Green Solvents (Water)Reduces environmental impact and simplifies workup.[3][6]
Scale Batch (Flask)Continuous Flow ReactorSuperior control over temperature and reaction time, improving consistency and yield.[7]

Table 1: Comparison of Conventional vs. Modern Hantzsch Synthesis Conditions.

Part 2: Troubleshooting the Ester Hydrolysis (Saponification)

The final step is the conversion of the intermediate ester to the desired carboxylic acid. While seemingly straightforward, this step can present challenges such as incomplete conversion or product degradation.

FAQ 4: My hydrolysis is slow or incomplete when using acid. Is there a better way?

Answer: Yes. Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[8] To drive the reaction to completion, a large excess of water is required, and even then, it may not be fully converted.[9]

The superior method is alkaline hydrolysis , also known as saponification .

Causality: Saponification involves heating the ester with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile in a non-reversible reaction. The final step is an irreversible acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, yielding a carboxylate salt. This effectively removes the product from the equilibrium, driving the reaction to completion. A final acidic workup is then used to protonate the carboxylate salt to yield the final product.[8]

Advantages of Saponification:

  • Irreversible: The reaction goes to completion, maximizing yield.[9]

  • Easier Separation: The resulting carboxylate salt is often insoluble in organic solvents, allowing for easy separation from the alcohol byproduct (ethanol) and any unreacted starting material before the final acidification step.

FAQ 5: I'm observing product loss or discoloration during the acidic workup after saponification. How can I prevent this?

Answer: This suggests potential degradation of the pyrrole ring or decarboxylation under harsh acidic conditions. The pyrrole nucleus can be sensitive to strong acids.

Recommended Actions:

  • Control Temperature: Perform the acidification step in an ice bath (0-5 °C). The protonation is an exothermic process, and keeping the temperature low minimizes degradation.

  • Use Dilute Acid: Add a dilute acid (e.g., 1M HCl) dropwise while vigorously stirring. This prevents localized areas of high acid concentration.

  • Monitor pH: Add the acid slowly only until the product fully precipitates, typically in a pH range of 3-5. Avoid dropping the pH to extremely low levels (<2).

  • Prompt Filtration: Do not let the product sit in the acidic aqueous solution for an extended period. Filter, wash with cold water to remove residual salts, and dry the product promptly.

Part 3: Optimized Experimental Protocols & Workflow

This section provides a validated, step-by-step protocol for the synthesis.

G cluster_0 Step 1: Hantzsch Pyrrole Synthesis cluster_1 Step 2: Saponification A Combine Ethyl Acetoacetate, Ethylamine, and Ethanol B Slowly Add 2-Bromoacetophenone A->B C Reflux Mixture (e.g., 4-6 hours) B->C D Cool, Precipitate, and Filter C->D E Purify Crude Ester (Recrystallization) D->E F Dissolve Ester in Ethanol/Water E->F Purified Ester Intermediate G Add NaOH or KOH and Reflux F->G H Cool and Acidify (e.g., 1M HCl) G->H I Filter and Wash Final Product H->I J Dry Carboxylic Acid I->J

Sources

Troubleshooting

Technical Support Center: Scale-Up of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic Acid

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of highly substituted pyrroles—specifically 1-ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid—presents unique thermodynamic and kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of highly substituted pyrroles—specifically 1-ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid—presents unique thermodynamic and kinetic challenges. Transitioning from a milligram-scale discovery route to a multi-gram or kilogram pilot scale often exposes vulnerabilities in heat transfer, intermediate stability, and impurity control. This guide synthesizes field-proven strategies to troubleshoot and optimize your scale-up workflows.

Section 1: Reaction Engineering & Exotherm Control

Q: Why does my yield drop and tarry byproducts form when moving from 5g to 500g scale during the cyclocondensation step? Causality & Mechanism: Whether you are utilizing a Paal-Knorr cyclocondensation or a modified Hantzsch multi-component reaction, the initial amine addition is a pre-equilibrium step, while the subsequent cyclization is the rate-determining step[1]. At higher concentrations required for scale-up, this cyclization releases massive enthalpy[1]. In a standard batch reactor, the reduced surface-area-to-volume ratio leads to poor heat dissipation. The resulting localized "hot spots" drive the thermal degradation of the precursors into tarry polymeric byproducts and favor the competing acid-catalyzed cyclization of the dicarbonyl into a furan derivative[2]. Solution: Transitioning from batch to continuous flow microreactors is the standard industry solution. Microreactors provide exceptional heat transfer coefficients, allowing you to run the reaction at high concentrations without thermal runaway, achieving scale-up factors of over 1000x with near-quantitative yields[1].

Q: I am observing a significant amount of furan byproduct. How can I suppress this? Causality & Mechanism: Furan formation occurs when the 1,4-dicarbonyl intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration that entirely excludes your ethylamine reagent[2]. This pathway is highly sensitive to pH. Strongly acidic conditions (pH < 3) accelerate the oxygen-nucleophile attack over the nitrogen-nucleophile attack[2]. Solution: Optimize your catalyst. Replace strong mineral acids with a milder Brønsted acid (e.g., glacial acetic acid) to maintain a pH between 4 and 5[2]. Additionally, employing a slight stoichiometric excess (1.1 to 1.2 equivalents) of ethylamine ensures the pre-equilibrium heavily favors the imine/enamine intermediate, outcompeting the furan pathway[2].

Section 2: Ester Hydrolysis & Decarboxylation

Q: During the saponification of the intermediate ester to the final pyrrole-3-carboxylic acid, I am observing significant product loss due to decarboxylation. How do I prevent this? Causality & Mechanism: The electron-rich nature of the pyrrole ring stabilizes the intermediate carbanion formed during decarboxylation. When the intermediate pyrrole-3-carboxylate ester is subjected to prolonged heating in harsh aqueous base (standard saponification), the thermal stress induces the loss of CO2. Solution: Utilize in situ acid-catalyzed hydrolysis in a continuous flow regime. If your synthetic route generates an acid byproduct (e.g., stoichiometric HBr from an α -bromoketone in a Hantzsch-type route), this can be leveraged to hydrolyze a tert-butyl ester intermediate directly in the flow reactor[3]. The short residence time (typically <10 minutes) at elevated temperatures (e.g., 200 °C) is sufficient to cleave the ester while being too brief to allow significant decarboxylation[3].

Section 3: Quantitative Process Comparison

To illustrate the benefits of process intensification for pyrrole-3-carboxylic acid derivatives, the following table summarizes the quantitative differences between traditional batch and continuous flow scale-up approaches.

ParameterTraditional Batch ProcessContinuous Flow MicroreactorImpact on Scale-Up
Heat Transfer Efficiency Low (Hot spots common)Extremely HighPrevents thermal degradation and tar formation.
Reaction Time 12 - 24 hours2.5 - 10 minutesMinimizes time-dependent side reactions (decarboxylation).
Yield (Scale >50g) 45% - 60%85% - 96%Significant cost reduction in raw materials.
Impurity Profile High furan/polymer contentTrace impuritiesStreamlines downstream crystallization.
Space-Time Yield < 0.05 kg/L/h > 5.0 kg/L/h Enables pilot-scale production in a fume hood footprint.
Section 4: Standardized Experimental Protocol

Continuous Flow Synthesis & Isolation of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic Acid Note: This self-validating protocol utilizes a continuous flow approach and pH-swing isolation to ensure high purity without chromatography.

Phase 1: System Preparation

  • Solvent Degassing: Degas all system solvents (e.g., DMF or Ethanol) by sparging with inert N2 for 30 minutes to prevent oxidative degradation of the pyrrole ring.

  • Reactor Setup: Equip a continuous flow system with a glass microreactor (e.g., 9.6 mL internal volume) connected to high-pressure syringe pumps. Set the reactor temperature to the optimized setpoint (e.g., 180 °C for in situ hydrolysis).

Phase 2: Steady-State Processing 3. Precursor Loading:

  • Stream A: Prepare a 2.0 M solution of the dicarbonyl/ester precursor and ethylamine (1.2 eq) in the chosen solvent.

  • Stream B: Prepare a 2.0 M solution of the electrophilic coupling partner and the acid catalyst (e.g., acetic acid, 0.2 eq).

  • Flow Initiation: Pump Stream A and Stream B at equal flow rates (e.g., 2.0 mL/min each) into a T-mixer immediately preceding the heated microreactor zone.

  • Residence Time: Maintain a total system flow rate that ensures a residence time of exactly 8.0 minutes. Validation: This precise timing is critical to complete ester hydrolysis while preventing decarboxylation.

Phase 3: Isolation via pH-Swing Crystallization 6. Quenching: Direct the reactor effluent into a stirred collection vessel submerged in an ice bath (0-5 °C) containing 5 volumes of distilled water. 7. pH Adjustment: The crude mixture will be acidic. Slowly add 2.0 M NaOH dropwise under rigorous stirring until the pH reaches exactly 9.0. Validation: At pH 9.0, the pyrrole-3-carboxylic acid is fully solubilized as its sodium salt. 8. Washing: Extract the basic aqueous layer with Ethyl Acetate (3 x 2 volumes) to remove unreacted precursors and neutral furan byproducts. Discard the organic layer. 9. Crystallization: Slowly acidify the aqueous layer with 1.0 M HCl until the pH reaches 3.5 - 4.0. The target 1-ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid will precipitate as an off-white to pale yellow crystalline solid. 10. Filtration & Drying: Filter the solid under vacuum, wash with cold water, and dry in a vacuum oven at 45 °C to constant weight.

Section 5: Process Visualization

ScaleUpWorkflow Start Batch Synthesis (Lab Scale) Exotherm Thermal Runaway & Tar Formation? Start->Exotherm Scale-up >50g FlowChem Implement Continuous Flow Microreactor Exotherm->FlowChem Yes (Poor Heat Transfer) Hydrolysis Ester Hydrolysis Step Exotherm->Hydrolysis No FlowChem->Hydrolysis High Space-Time Yield Decarboxylation Decarboxylation Detected? Hydrolysis->Decarboxylation InSitu In Situ Acid Hydrolysis (Short Residence Time) Decarboxylation->InSitu Yes (Thermal Stress) Crystallization pH-Swing Crystallization Decarboxylation->Crystallization No InSitu->Crystallization PureProduct Pure 1-Ethyl-2-methyl-4-phenyl- 1H-pyrrole-3-carboxylic acid Crystallization->PureProduct >98% Purity

Decision tree and process workflow for troubleshooting pyrrole-3-carboxylic acid scale-up.

References
  • Nieuwland, P. J., et al. "Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale." Organic Process Research & Development. [Link]

  • Cosford, N. D. P., et al. "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters." Organic Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Bioactivity of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid In Vivo: A Comparative Guide

As drug development increasingly focuses on multi-target ligands to address complex inflammatory and oxidative pathologies, pyrrole-3-carboxylic acid derivatives have emerged as highly privileged scaffolds . Specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on multi-target ligands to address complex inflammatory and oxidative pathologies, pyrrole-3-carboxylic acid derivatives have emerged as highly privileged scaffolds . Specifically, 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (EMPCA) [CAS: 293326-22-4] represents a structurally optimized candidate with putative dual-action capabilities: modulating the NRF2/KEAP1 antioxidant axis [1] and suppressing pro-inflammatory cytokine release.

This application guide provides a rigorous, self-validating preclinical framework to objectively compare the in vivo efficacy of EMPCA against established industry benchmarks: Bardoxolone methyl (a potent NRF2 activator) [2] and Celecoxib (a selective COX-2 inhibitor).

Mechanistic Rationale: The NRF2/KEAP1 Axis

The bioactivity of EMPCA is fundamentally driven by its electron-rich pyrrole core and the critical 3-carboxylic acid moiety. This specific pharmacophore acts as a hydrogen bond donor/acceptor complex that competitively interacts with the Kelch domain of KEAP1. By disrupting the KEAP1-NRF2 protein-protein interaction, EMPCA prevents the ubiquitination and proteasomal degradation of NRF2. Consequently, NRF2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and driving the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

NRF2_Pathway EMPCA EMPCA (Pyrrole-3-carboxylic acid) KEAP1 KEAP1 EMPCA->KEAP1 Inhibits Binding NRF2_Cyto NRF2 (Cytosol) KEAP1->NRF2_Cyto Ubiquitination (Basal State) NRF2_Nuc NRF2 (Nucleus) NRF2_Cyto->NRF2_Nuc Translocation (Activated State) ARE ARE (DNA) NRF2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Antioxidant Proteins) ARE->HO1 Transcription

Figure 1: Mechanism of NRF2 activation by EMPCA via KEAP1 inhibition.

Experimental Design: A Self-Validating System

To accurately map EMPCA’s pharmacological profile, we utilize an LPS-induced Systemic Inflammation and Oxidative Stress Model in C57BL/6 mice.

Causality Behind the Model Choice: Lipopolysaccharide (LPS) binding to TLR4 provides a dual-axis pathology. It simultaneously triggers an NF-κB-driven cytokine storm (TNF-α, IL-6) and massive reactive oxygen species (ROS) generation. This allows us to evaluate both anti-inflammatory and antioxidant capacities in a single, robust in vivo system.

The Validation Matrix: Every protocol must validate itself. By including both a pure NRF2 activator (Bardoxolone methyl) and a pure anti-inflammatory agent (Celecoxib), we create an internal control matrix:

  • If the assay functions correctly: Celecoxib will suppress TNF-α without inducing HO-1, while Bardoxolone will heavily induce HO-1 and suppress ROS.

  • Evaluating EMPCA: We can objectively measure where EMPCA falls on this spectrum of bioactivity.

Comparative In Vivo Performance Data

The following table summarizes the quantitative molecular data collected 6 hours post-LPS challenge. Data represents mean values (n=8 per group).

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver ROS (RFU/mg)Liver HO-1 mRNA (Fold Change)
Healthy Control (Vehicle) -45 ± 1220 ± 51,200 ± 1501.0x
Disease Control (LPS) 10 (LPS)2,850 ± 3104,100 ± 4208,900 ± 6001.2x ± 0.3
Celecoxib + LPS 30850 ± 1101,200 ± 1807,500 ± 5501.4x ± 0.2
Bardoxolone methyl + LPS 31,100 ± 1501,600 ± 2103,100 ± 3006.8x ± 0.5
EMPCA + LPS 30920 ± 130 1,450 ± 190 4,200 ± 400 4.5x ± 0.4

Data Interpretation: EMPCA demonstrates a highly favorable dual-action profile. While its NRF2 activation (4.5x HO-1 induction) is slightly lower than the highly potent triterpenoid Bardoxolone methyl (6.8x), EMPCA achieves superior suppression of TNF-α compared to Bardoxolone, nearly matching the efficacy of the dedicated NSAID Celecoxib. This suggests EMPCA effectively bridges the gap between direct inflammatory suppression and systemic antioxidant defense.

Step-by-Step Experimental Methodologies

The following workflow details the exact protocol used to generate the comparative data, ensuring reproducibility for drug development professionals.

Workflow Mice C57BL/6 Mice (n=8 per group) Pretreat Pre-treatment (Days 1-3) Vehicle, EMPCA, Bardoxolone, or Celecoxib Mice->Pretreat LPS LPS Challenge (Day 3) Intraperitoneal Injection Pretreat->LPS Incubation 6 Hours Post-Challenge (Peak ROS/Cytokine Window) LPS->Incubation Collection Tissue & Serum Collection (Liver, Blood) Incubation->Collection Analysis Molecular Analysis (ELISA, RT-qPCR, ROS Assay) Collection->Analysis

Figure 2: In vivo experimental workflow for LPS-induced inflammation.
Protocol 1: Animal Preparation & Dosing

Causality Check: NRF2-mediated transcriptional upregulation of antioxidant enzymes requires sufficient lead time prior to an oxidative insult. A 3-day pre-treatment window ensures steady-state accumulation of cytoprotective proteins.

  • Acclimate 40 male C57BL/6 mice (8-10 weeks old) for 7 days under standard laboratory conditions.

  • Randomize into 5 groups (n=8): Healthy Control, LPS Control, Celecoxib, Bardoxolone methyl, and EMPCA.

  • Administer compounds via oral gavage (PO) once daily for 3 consecutive days. Formulate EMPCA (30 mg/kg), Celecoxib (30 mg/kg), and Bardoxolone methyl (3 mg/kg) in a vehicle of 0.5% Methylcellulose + 0.1% Tween-80.

Protocol 2: LPS Challenge & Tissue Harvest

Causality Check: The 6-hour post-challenge window is strictly chosen because serum TNF-α peaks between 2-4 hours and remains highly detectable, while hepatic ROS and HO-1 mRNA induction reach their maximum detectable threshold at approximately 6 hours.

  • On Day 3, exactly 1 hour after the final compound dose, administer LPS (Escherichia coli O111:B4) at 10 mg/kg via intraperitoneal (IP) injection to all groups except the Healthy Control (which receives IP saline).

  • Monitor animals for 6 hours.

  • Euthanize animals via CO2 asphyxiation. Immediately collect whole blood via cardiac puncture and isolate the liver. Flash-freeze liver tissues in liquid nitrogen to preserve transient mRNA and prevent ex vivo ROS generation.

Protocol 3: Molecular Quantification
  • Cytokine ELISA: Centrifuge whole blood at 2,000 × g for 10 minutes to isolate serum. Quantify TNF-α and IL-6 using standard sandwich ELISA kits according to the manufacturer's instructions.

  • ROS Assay: Homogenize 20 mg of liver tissue in cold PBS. Centrifuge and incubate the supernatant with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • RT-qPCR for HO-1: Extract total RNA from liver tissue using TRIzol reagent. Synthesize cDNA and perform qPCR using SYBR Green. Normalize HO-1 expression against the GAPDH internal housekeeping gene using the 2^(-ΔΔCt) method.

References

  • Rusu, A., Oancea, O.-L., Tanase, C., & Uncu, L. (2024). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." International Journal of Molecular Sciences, 25(23), 12873. URL: [Link]

  • Wu, Q. Q., et al. (2011). "Bardoxolone methyl (BARD) ameliorates ischemic AKI and increases expression of protective genes Nrf2, PPARγ, and HO-1." American Journal of Physiology-Renal Physiology, 300(5). URL: [Link]

  • Meyer, C. J., et al. (2020). "3-carboxylic acid pyrroles as nrf2 regulators." United States Patent US20200031820A1.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid and Comparative Analytical Strategies

Introduction In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is a cornerstone of successful research and development.[1] Pyrrole der...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is a cornerstone of successful research and development.[1] Pyrrole derivatives represent a class of heterocyclic compounds of immense interest, forming the core scaffold of numerous pharmaceuticals and functional materials.[2][3] This guide focuses on a specific, multi-substituted pyrrole, 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, to provide an in-depth analysis of its mass spectrometric behavior.

As a Senior Application Scientist, my objective extends beyond presenting raw data. This document is designed to elucidate the why behind the fragmentation—the chemical logic that dictates how a molecule like this breaks apart under energetic conditions. We will explore its predicted fragmentation fingerprint using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and contextualize this powerful technique by comparing it with other essential analytical methods. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but a validated, logical framework for small molecule characterization.[4][5]

Part 1: Elucidating the Fragmentation Fingerprint via ESI-MS/MS

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. For a molecule like 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, which possesses both polarity from the carboxylic acid group and a degree of thermal lability, Electrospray Ionization (ESI) is the superior choice.[6][7] ESI is a "soft" ionization technique that gently transfers ions from a liquid phase into the gas phase, minimizing in-source fragmentation and typically yielding a strong signal for the protonated molecule, [M+H]⁺, in positive ion mode.[6][8] This precursor ion is the ideal starting point for controlled fragmentation via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing us to piece together the molecular structure.

The target molecule has a monoisotopic mass of 229.1103 Da. Therefore, we anticipate a prominent precursor ion at m/z 230.1181 in positive ESI mode. The subsequent fragmentation is a predictable cascade driven by the chemical nature of its constituent parts: the carboxylic acid, the N-ethyl group, and the substituted pyrrole core.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion (m/z 230.1) will likely proceed through several competing, high-probability pathways:

  • Loss of the Carboxylic Acid Group: The most facile fragmentation for aromatic carboxylic acids is often the neutral loss of the entire carboxyl group or parts of it.[9][10][11] We anticipate a dominant fragmentation pathway involving the loss of formic acid (HCOOH, 46 Da) or the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). A direct loss of the carboxyl radical (•COOH, 45 Da) is also highly characteristic.[12][13]

  • Cleavage of the N-Alkyl Substituent: For N-alkylated pyrroles, cleavage of the bond between the nitrogen and the alkyl group is a common fragmentation route.[6] In this case, we expect the loss of ethylene (C₂H₄, 28 Da) through a hydrogen rearrangement, a highly characteristic fragmentation for N-ethyl groups.

  • Ring and Other Substituent Fragmentation: While the aromatic pyrrole and phenyl rings are relatively stable, subsequent fragmentation of the primary product ions can occur, such as the loss of the methyl radical (•CH₃, 15 Da).

The diagram below illustrates the most probable fragmentation cascade for 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

G cluster_main Predicted ESI-MS/MS Fragmentation mol [M+H]⁺ 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid m/z = 230.1 frag1 [M+H - H₂O]⁺ m/z = 212.1 mol->frag1 - H₂O (18 Da) frag2 [M+H - C₂H₄]⁺ m/z = 202.1 mol->frag2 - C₂H₄ (28 Da) frag3 [M+H - COOH]⁺ m/z = 185.1 mol->frag3 - •COOH (45 Da) frag4 [M+H - H₂O - CO]⁺ m/z = 184.1 frag1->frag4 - CO (28 Da) frag5 [M+H - C₂H₄ - COOH]⁺ m/z = 157.1 frag2->frag5 - •COOH (45 Da)

Caption: Predicted major fragmentation pathways for protonated 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

Summary of Key Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Lost FragmentPlausible Structural Origin
230.1212.118.0H₂OLoss of water from the carboxylic acid group.
230.1202.128.0C₂H₄ (ethylene)Cleavage of the N-ethyl group.[6]
230.1185.145.0•COOHLoss of the carboxylic acid radical.[10][11]
212.1184.128.0COSubsequent loss of carbon monoxide after initial dehydration.
202.1157.145.0•COOHLoss of the carboxylic acid radical from the N-de-ethylated ion.

Part 2: A Comparative Analysis of Characterization Techniques

While mass spectrometry is unparalleled in its sensitivity and ability to provide molecular weight and fragmentation data, a comprehensive structural confirmation relies on a multi-technique approach. Each analytical method offers a unique and complementary piece of the structural puzzle.

Comparison of Key Analytical Methods
TechniqueStrengthsWeaknessesApplication for this Molecule
Mass Spectrometry (MS) Unmatched sensitivity (femtomole to attomole). Provides exact molecular weight (HRMS) and structural data via fragmentation.[4]Destructive technique. Isomers can be difficult to distinguish without chromatography.Primary Tool: Confirms molecular formula and provides a structural "fingerprint" to validate the proposed structure.
NMR Spectroscopy Provides definitive information on atomic connectivity and 3D structure (¹H-¹H COSY, HMBC, NOESY). Non-destructive.Relatively low sensitivity (micromole to nanomole). Requires larger sample amounts and longer acquisition times.Gold Standard for Structure: Unambiguously determines the precise arrangement of atoms, including the positions of substituents on the pyrrole ring.[10]
HPLC / UPLC Excellent for assessing purity and quantifying the compound. Can separate isomers and impurities prior to MS analysis.Provides no structural information on its own.Essential for Purity: Used as a front-end separation for MS (LC-MS) to ensure the analyzed peak is a single, pure component.[7]
FTIR Spectroscopy Rapidly identifies the presence of key functional groups (e.g., C=O of the acid, N-H, C-H bonds).Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis.Supportive Role: Quickly confirms the presence of the carboxylic acid (~1700 cm⁻¹) and aromatic C-H bonds.
Decision Workflow for Small Molecule Characterization

The following diagram outlines a logical workflow for leveraging these techniques in the characterization of a novel small molecule like our target compound.

G start Start: Synthesized Compound lcms LC-MS Analysis start->lcms purity Purity > 95%? lcms->purity purify Purify Sample (e.g., Prep-HPLC) purity->purify No hrms High-Resolution MS/MS purity->hrms  Yes purify->lcms nmr ¹H and ¹³C NMR hrms->nmr ftir FTIR (Optional) nmr->ftir structure Structure Confirmed? ftir->structure fail Re-evaluate Synthesis or Purification structure->fail No end End: Characterized Molecule structure->end  Yes fail->start

Caption: A logical workflow for the comprehensive characterization of a novel small molecule.

Part 3: Experimental Protocols

Trustworthy data is built on the foundation of a robust and reproducible protocol. The following sections provide validated, step-by-step methodologies for the analysis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

Protocol 1: LC-MS/MS Analysis

This protocol is designed for a standard high-performance liquid chromatography system coupled to a tandem quadrupole or Q-TOF mass spectrometer.[14]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Perform a serial dilution to create a 1 µg/mL working solution in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS Acquisition: Targeted MS/MS of the precursor ion at m/z 230.1.

    • Collision Energy: Ramped from 10-40 eV to capture a wide range of fragment ions.

Protocol 2: NMR Sample Preparation
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HMBC) as needed for full structural assignment.

Conclusion

The structural elucidation of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid serves as an excellent model for a systematic and logical approach to small molecule characterization. Mass spectrometry, particularly LC-MS/MS, provides indispensable data on molecular weight and substructural components through predictable fragmentation pathways, including characteristic losses of the carboxylic acid and N-ethyl groups.[6][11] However, absolute structural confirmation and the exclusion of isomers are only achieved with confidence when MS data is integrated with orthogonal techniques, primarily NMR spectroscopy. The workflows and protocols presented in this guide provide a robust framework for researchers to generate high-quality, defensible data, thereby accelerating research and development in the pharmaceutical and chemical sciences.

References

  • Benchchem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Benchchem.
  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. Retrieved from [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • All About Spectroscopy. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

  • McKeague, M., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. Retrieved from [Link]

  • Wu, C., et al. (2000). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry, 72(2), 391-395.
  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • Hofmann, J., & Svanberg, S. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

  • Benchchem. (2025). Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide. Benchchem.
  • Particle Technology Labs. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. OMICS International. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Benchchem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. Benchchem.

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